替佐森坦-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

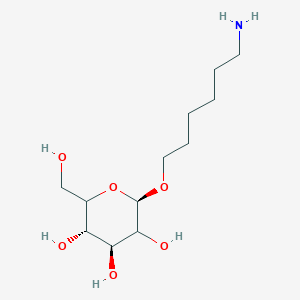

Tezosentan is a small molecule that belongs to a class of drugs known as ET receptor antagonists . It has a chemical formula of C27H27N9O6S .

Chemical Reactions Analysis

Tezosentan has been studied for its interactions with various pharmaceutical excipients. In one study, it was found to be compatible with 14 different pharmaceutical excipients commonly used in the development of solid dosage forms .

Physical And Chemical Properties Analysis

Tezosentan has a molecular weight of 605.63 g/mol . It is a solid substance and has a solubility of 50 mg/mL in DMSO (ultrasonic) .

科学研究应用

Cancer Therapy

Tezosentan-d4: has shown promise in the field of oncology due to its ability to inhibit endothelin (ET) receptors, which are overexpressed in many types of cancer cells . The drug’s affinity for both ET_A and ET_B receptors allows it to block the effects of Endothelin-1 (ET1), a vasoconstrictor that contributes to the proliferation, survival, neovascularization, immune cell response, and drug resistance in cancer cells . This makes Tezosentan-d4 a potential candidate for repurposing as an anticancer agent.

Pulmonary Arterial Hypertension

Originally developed to treat pulmonary arterial hypertension, Tezosentan-d4 works as a vasodilator. By targeting ET receptors, it helps dilate blood vessels, improve blood flow, and reduce the workload on the heart . Its efficacy in this area could lead to improved treatment protocols for patients suffering from this condition.

Cardiovascular Research

In cardiovascular research, Tezosentan-d4’s vasodilatory properties are of significant interest. Its impact on blood vessel dilation can be crucial for understanding and treating various cardiovascular diseases, especially those involving high blood pressure and endothelial dysfunction .

Drug Repurposing

The concept of drug repurposing is gaining traction, and Tezosentan-d4 is at the forefront due to its versatile pharmacological profile. Its potential to improve the efficacy profiles of first-line drugs and address resistance issues in antineoplastic drugs is a significant area of research .

Organ Transplantation

Tezosentan-d4 has been studied for its effects on improving donor lung function in ex vivo lung perfusion (EVLP) settings . It can optimize the donor pool by enhancing pulmonary hemodynamic profiles while minimizing adverse effects on other organs.

未来方向

While tezosentan did not result in a significant improvement in the primary clinical endpoint in the RITZ-4 trial, it did not demonstrate pro-ischemic effects in this population . Symptomatic hypotension may have resulted in an increased number of adverse events in the treatment group . Further studies with lower tezosentan doses are warranted .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Tezosentan-d4 involves the modification of the parent compound Tezosentan with deuterium atoms. This can be achieved through the use of deuterated reagents and solvents in the synthesis reaction.", "Starting Materials": [ "Tezosentan", "Deuterated reagents and solvents" ], "Reaction": [ "Tezosentan is dissolved in a deuterated solvent such as deuterated dimethyl sulfoxide (DMSO-d6).", "A deuterated reagent such as deuterated lithium aluminum hydride (LiAlD4) is added to the solution to reduce the carboxylic acid group to an alcohol.", "The resulting alcohol is then reacted with a deuterated acid chloride, such as deuterated 4-methylbenzoyl chloride-d4, to form the Tezosentan-d4 molecule.", "The Tezosentan-d4 molecule can be purified through various chromatography techniques such as HPLC or flash chromatography." ] } | |

CAS 编号 |

1794707-10-0 |

产品名称 |

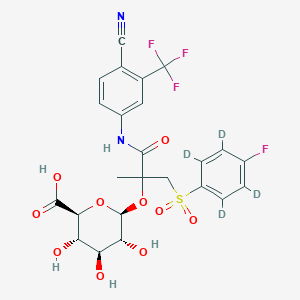

Tezosentan-d4 |

分子式 |

C₂₇H₂₃D₄N₉O₆S |

分子量 |

609.65 |

同义词 |

N-[6-(2-Hydroxyethoxy-d4)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)-4-pyridinyl]-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)

![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)